ethyl N-(2-chlorophenyl)glycinate
Description
Properties
IUPAC Name |
ethyl 2-(2-chloroanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-6-4-3-5-8(9)11/h3-6,12H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYDBQQEELMVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl N-(2-chlorophenyl)glycinate can be synthesized through several synthetic routes. One common method involves the esterification of N-(2-chlorophenyl)glycine with ethanol in the presence of an acid catalyst . The reaction typically requires refluxing the mixture to achieve the desired product. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl N-(2-chlorophenyl)glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl N-(2-chlorophenyl)glycinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl N-(2-chlorophenyl)glycinate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved may include enzymatic hydrolysis, oxidation, and conjugation reactions .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The ortho-chloro group in ethyl N-(2-chlorophenyl)glycinate introduces steric hindrance and electronic effects distinct from meta- or para-substituted analogs. For example, para-Cl derivatives (e.g., CAS 2521-89-3) exhibit lower reactivity in coupling reactions due to reduced steric strain .
- Synthesis Yields : Yields for ortho-substituted glycinates are generally lower (~59% for ethyl N-(3-chloro-4-fluorophenyl)glycinate) compared to pyridinyl analogs (88%) due to challenges in nucleophilic substitution at sterically hindered positions .
Physicochemical Properties
Melting Points and Stability
Key Insight: The absence of melting point data for the ortho-Cl derivative highlights a research gap. However, para-substituted analogs are noted for their stability, suggesting that steric effects in the ortho isomer may reduce crystallinity .
Reactivity and Functionalization
- Nucleophilic Substitution : The ortho-chloro group in this compound is less reactive in SNAr (nucleophilic aromatic substitution) compared to para-Cl analogs due to steric hindrance. This is critical in designing drug intermediates where regioselectivity is required .
- Heterocycle Formation: Pyridinyl analogs (e.g., ethyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate) undergo cyclization with Bredereck’s reagent to form fused heterocycles (94% yield), a reaction less feasible with bulky ortho-Cl derivatives .
Biological Activity
Ethyl N-(2-chlorophenyl)glycinate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is categorized under various chemical databases for its structural characteristics and biological activities .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The 2-chlorophenyl moiety enhances binding affinity to these targets, potentially leading to modulation of enzyme activity or receptor signaling pathways. This interaction can result in various pharmacological effects, including anti-inflammatory and antimicrobial properties.
Biological Activity Overview
- Antimicrobial Activity : this compound has shown potential in inhibiting bacterial growth. Studies indicate that derivatives of glycinate compounds can exhibit significant antibacterial properties against various strains, including resistant bacteria.
- Anti-inflammatory Effects : Research indicates that compounds similar to this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of ethyl glycinate exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity, suggesting potential use in developing new antibiotics.
- Anti-inflammatory Mechanism : In vitro assays showed that this compound reduced the production of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
- Enzyme Interaction Studies : Molecular docking studies revealed that this compound binds effectively to specific enzyme active sites, supporting its role as an enzyme inhibitor. The binding affinity was quantified using IC50 values, further confirming its potential therapeutic applications.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing ethyl N-(2-chlorophenyl)glycinate, and how can reaction conditions be optimized?
- Methodology : A two-step approach is commonly employed:
Amination : React 2-chlorophenylamine with ethyl chloroacetate in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the glycinate ester intermediate.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
- Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 excess of ethyl chloroacetate) to minimize byproducts like N,N-dialkylated derivatives .
- Key Parameters : Temperature (60–80°C), reaction time (6–12 hr), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Analytical Techniques :
- NMR : Compare ¹H/¹³C NMR spectra with reference data (e.g., δ ~4.2 ppm for ester -OCH₂CH₃, δ ~4.0 ppm for glycinate -CH₂-).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 227.6) via ESI-MS or GC-MS.
- Melting Point : Cross-check observed values (e.g., 85–87°C) against literature data .
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to quantify impurities (<2%) .
Q. What are the recommended protocols for handling and storing this compound to ensure stability?
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or dermal exposure. Avoid contact with strong oxidizers (e.g., peroxides) .
- Storage : Store in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis or photodegradation. Monitor for crystalline precipitates or discoloration over time .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the reaction mechanism of this compound formation?
- Approach :
Modeling : Use Gaussian or ORCA software to calculate transition states and intermediates for the amination step.
Solvent Effects : Apply continuum solvation models (e.g., PCM) to simulate DMF’s role in stabilizing charged intermediates.
- Validation : Compare computed activation energies (ΔG‡) with experimental kinetics (e.g., Arrhenius plots). Discrepancies >10% may indicate unaccounted steric effects from the 2-chlorophenyl group .
Q. What experimental design strategies are effective for optimizing the yield of this compound in multi-variable systems?
- Factorial Design : Apply a 2³ full factorial design to test variables:
- Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. THF), catalyst (K₂CO₃ vs. NaHCO₃).
- Response Surface Analysis : Use ANOVA to identify significant interactions (e.g., temperature × solvent) and predict optimal conditions .
Q. How does the electronic nature of the chlorophenyl substituent influence the reactivity of this compound in nucleophilic acyl substitution?
- Methodology :
Comparative Synthesis : Prepare analogs with para- and meta-chloro substituents (CAS 2521-92-8, 2720-05-0) .
Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates with primary amines (e.g., benzylamine).
- Findings : The 2-chloro group’s steric hindrance reduces nucleophilic attack efficiency by 30% compared to the para isomer. Hammett plots (σ ≈ 0.23) confirm moderate electron-withdrawing effects .
Q. What spectroscopic techniques are most effective for resolving contradictions in reported crystal structures of related glycinate esters?
- X-ray Crystallography : Resolve ambiguities in bond angles (e.g., C8–C7–N2 = 119.7° vs. literature 121.5°) by growing single crystals in ethyl acetate/hexane .
- IR Spectroscopy : Compare carbonyl stretching frequencies (νC=O ~1740 cm⁻¹) to detect polymorphic forms or solvate inclusion .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
